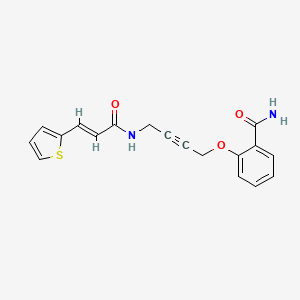

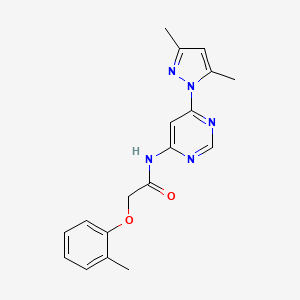

![molecular formula C32H38FN5 B2831689 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 500149-23-5](/img/structure/B2831689.png)

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Fluorobenzyl)piperazine” is a compound that has been used in the synthesis of a variety of biologically active molecules . It has been structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety as a key pharmacophoric feature for the inhibition of tyrosinase (TYR) from Agaricus bisporus (AbTYR) .

Molecular Structure Analysis

The molecular formula of “1-(4-Fluorobenzyl)piperazine” is C11H15FN2 . The average mass is 194.249 Da and the monoisotopic mass is 194.121933 Da .Aplicaciones Científicas De Investigación

Antifungal Activity

A study presented the synthesis and in vitro antifungal activities of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles against Sclerotinia sclerotiorum and Botrytis cinerea, indicating that some compounds displayed higher antifungal activity compared to carbendazim (Qing Jin et al., 2015).

Radiosynthesis for Imaging

Another study focused on the radiosynthesis of a NR2B selective NMDA receptor antagonist, labelled with carbon-11 for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography, demonstrating high affinity and selectivity for NR2B receptors (R. Labas et al., 2009).

Antihistaminic Activity

Research into benzimidazole derivatives synthesized and screened for antihistaminic potential reveals the ongoing efforts to find novel therapeutic agents for allergic diseases due to their wide pharmacological activities (R. Gadhave et al., 2012).

Anti-proliferative Properties

A study on the synthesis, characterization, and evaluation of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives for cytotoxic potencies against HT-29 cells highlighted their potential for inducing apoptosis and cell cycle arrest in colon cancer treatment (Mina Hanifeh Ahagh et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of this compound is tyrosinase (TYR) . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in melanogenesis, a process that produces melanin, which is responsible for pigmentation in humans .

Mode of Action

This compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The presence of the 4-fluorobenzylpiperazine moiety in the compound is a key pharmacophoric feature for the inhibition of tyrosinase .

Biochemical Pathways

Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin . By inhibiting tyrosinase, this compound disrupts melanogenesis, leading to a decrease in melanin production .

Result of Action

The inhibition of tyrosinase by this compound results in an antimelanogenic effect . This means it can reduce the production of melanin, which could potentially be useful in the treatment of hyperpigmentation disorders in humans . It’s worth noting that one of the compounds in the same series exerted antimelanogenic effect on B16F10 cells in the absence of cytotoxicity .

Propiedades

IUPAC Name |

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38FN5/c1-3-4-5-6-7-8-11-27-24(2)28(22-34)31-35-29-12-9-10-13-30(29)38(31)32(27)37-20-18-36(19-21-37)23-25-14-16-26(33)17-15-25/h9-10,12-17H,3-8,11,18-21,23H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECBJNGVBUIEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

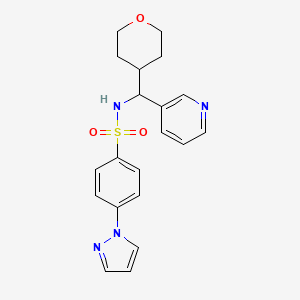

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2831607.png)

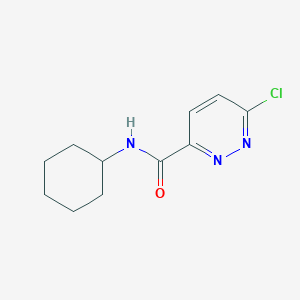

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2831610.png)

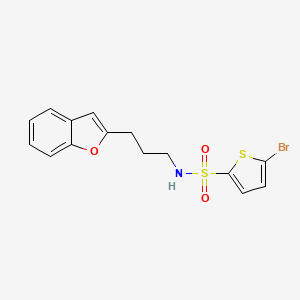

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2831616.png)

![6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2831620.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate](/img/structure/B2831622.png)

![N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B2831624.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2831626.png)

![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2831628.png)

![7-(2-Methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2831629.png)